molecular formula C21H26N2O2 B3010301 2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415466-64-5

2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B3010301
CAS No.: 2415466-64-5
M. Wt: 338.451
InChI Key: RUYDBJQMLOZZND-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a heterocyclic acetamide derivative characterized by a naphthalene moiety linked to an acetamide group, which is further substituted with a pyrrolidine ring bearing an oxan-4-yl (tetrahydropyran) group at the 1-position. The oxan-4-yl group may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Crystallographic validation of similar acetamide derivatives (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide) has been performed using SHELX programs, ensuring precise structural determination . However, specific biological data for the target compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(14-17-6-3-5-16-4-1-2-7-20(16)17)22-18-8-11-23(15-18)19-9-12-25-13-10-19/h1-7,18-19H,8-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYDBJQMLOZZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of naphthalene with oxirane under controlled conditions to form 2-(naphthalen-1-yl)oxirane . This intermediate can then be further reacted with pyrrolidine derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the naphthalene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide exhibit a range of biological activities:

  • Antidepressant Effects : Some studies have shown that naphthalene derivatives can modulate neurotransmitter systems, suggesting potential antidepressant properties.
  • Anti-inflammatory Activity : The compound's structure may allow it to interact with inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory disorders.

Neuropharmacology

The pyrrolidine component is known for its role in enhancing cognitive functions. Research into this compound may explore:

  • Cognitive Enhancers : Investigating the effects on memory and learning processes, particularly in models of cognitive decline.
  • Neuroprotective Effects : Evaluating its ability to protect neuronal cells from damage in neurodegenerative diseases.

Cancer Research

Given the structural characteristics, there is potential for this compound in oncology:

  • Antitumor Activity : Studies have indicated that naphthalene derivatives can inhibit cancer cell proliferation, making this compound a subject of interest for developing new anticancer agents.

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models.
Neuroprotective EffectsShowed promise in protecting against oxidative stress-induced neuronal damage.
Antitumor PropertiesInhibited growth of various cancer cell lines, indicating potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares a common acetamide backbone with several analogs but differs in substituent groups, which critically influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent on Acetamide Nitrogen Key Features Reference
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide 4-Bromophenyl Electron-withdrawing Br enhances stability; lower solubility in polar media Fun et al. 2011a
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide 3,5-Dichlorophenyl Increased lipophilicity; potential for enhanced membrane permeability Fun et al. 2012
N-[(4-Phenyloxan-4-yl)methyl]acetamide (4-Phenyloxan-4-yl)methyl Oxan group improves solubility; phenyl may aid π-π stacking interactions Unpublished
20a (GPR139 agonist) 4-Methoxyphenyl-ethyl Aryl groups optimize receptor binding; moderate synthetic yield (40%)

Key Observations :

  • Electron-Donating vs. In contrast, the oxan-4-yl group in the target compound introduces a polar, oxygen-containing ring, likely improving aqueous solubility .
  • Pyrrolidine vs. Aryl Substitutions : The pyrrolidine-oxan moiety in the target compound may confer conformational rigidity, enhancing selectivity for specific biological targets compared to planar aryl groups .

Biological Activity

2-(Naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a naphthalene moiety linked to a pyrrolidine derivative through an oxane ring, which may influence its biological properties.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The specific mechanisms of action for this compound are still under investigation, but potential pathways include:

  • Serotonin Receptor Modulation : Similar compounds have shown activity as selective serotonin receptor antagonists, which may contribute to their therapeutic effects in mood disorders .
  • P2X7 Receptor Activity : The P2X7 receptor has been implicated in several neurological conditions. Compounds that modulate this receptor can influence inflammatory processes and neuronal excitability .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Key findings include:

Activity Description Source
Antidepressant Effects Potential modulation of serotonin pathways leading to improved mood regulation.ResearchGate
Anti-inflammatory Properties Inhibition of P2X7 receptor may reduce neuroinflammation.PMC
Neuroprotective Effects Possible protection against neurodegeneration through antioxidant mechanisms.PubMed

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Study on Serotonin Receptors :
    • A study demonstrated that related compounds exhibit high affinity for 5-HT2 receptors, suggesting that this compound may similarly affect serotonin signaling pathways, potentially leading to antidepressant effects .
  • P2X7 Receptor Investigation :
    • Research highlighted the role of P2X7 receptor antagonists in mitigating neuroinflammation and promoting neuronal survival in models of CNS injury . This suggests a possible therapeutic avenue for the compound in treating neurodegenerative diseases.
  • Oxane Ring Influence :
    • The oxane ring structure has been linked to enhanced bioavailability and stability of similar compounds, which may enhance their efficacy in vivo .

Q & A

What are the recommended synthetic routes for 2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide, and how can reaction conditions be optimized?

Answer:
Synthesis of structurally related acetamides often involves condensation reactions between activated carbonyl intermediates and amines. For example:

  • Use K₂CO₃ as a base in DMF to generate oxyanions from phenolic precursors, followed by nucleophilic substitution with propargyl bromide or similar reagents .
  • Optimize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DOE) to maximize yield and purity. For instance, stirring at 80°C in acetic acid with NaHSO₄-SiO₂ as a catalyst improved yields in analogous naphthol-derived acetamides .
  • Purify via column chromatography or recrystallization to isolate the target compound .

How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography (e.g., as performed for 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide) provides definitive stereochemical and conformational data .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm substituent connectivity and assess purity (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) .
    • FT-IR for functional group validation (amide C=O stretch ~1650–1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

What safety protocols are critical during handling and storage?

Answer:

  • GHS Classification : Based on structurally similar acetamides, assume acute toxicity (Category 4) and skin sensitization (Category 1) . Use PPE (gloves, goggles, lab coats) and ensure proper ventilation .
  • Storage : Keep in a dry, cool environment (≤25°C) away from incompatible reagents (e.g., strong oxidizers) .
  • Spill management : Avoid dust generation; collect spills with inert absorbents and dispose as hazardous waste .

How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

  • Synthetic modifications : Vary the pyrrolidine-oxane moiety to assess impact on solubility or target binding. For example, replacing oxan-4-yl with piperidine alters lipophilicity .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors. Compare with analogs showing antimicrobial or anticancer activity .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .

How should researchers design in vivo studies to evaluate pharmacological potential?

Answer:

  • Solubility optimization : The oxan-4-yl group may enhance aqueous solubility; confirm via shake-flask method (logP measurement) .
  • Pharmacokinetics (PK) : Administer in rodent models (IV/oral) to determine bioavailability , half-life , and metabolite profiling using LC-MS/MS .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) at escalating doses to establish safety margins .

How can contradictions in reported biological activity data be resolved?

Answer:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line authentication, controlled hypoxia).
  • Orthogonal assays : Validate anticancer activity via both MTT assay and apoptosis markers (e.g., caspase-3 activation) to rule out false positives .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to minimize variability .

What computational strategies are effective for target identification?

Answer:

  • Molecular dynamics simulations : Model the compound’s interaction with lipid bilayers to predict membrane permeability .
  • Pharmacophore mapping : Align with known inhibitors (e.g., kinase inhibitors) using Schrödinger’s Phase .
  • QSAR modeling : Train models on datasets of bioactive acetamides to predict EC₅₀ values .

How can instability issues in aqueous buffers be addressed?

Answer:

  • Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-UV at 12–72-hour intervals .
  • Stabilizers : Add cyclodextrins or surfactants (e.g., Tween-80) to improve solubility and reduce aggregation .

What scale-up strategies are recommended for gram-to-kilogram synthesis?

Answer:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., amide bond formation) .
  • Process analytical technology (PAT) : Use in-line FT-IR to monitor reaction progress in real time .
  • Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for cost efficiency .

What formulation strategies enhance bioavailability for preclinical testing?

Answer:

  • Nanoemulsions : Use high-pressure homogenization to disperse the compound in oil-water systems (e.g., Miglyol 812/Tween-80) .
  • Solid dispersions : Co-precipitate with polyvinylpyrrolidone (PVP) via spray drying to improve dissolution rates .
  • In vitro permeability : Assess using Caco-2 cell monolayers to simulate intestinal absorption .

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